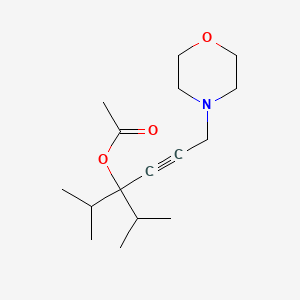![molecular formula C20H18ClN3O2 B5582318 N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B5582318.png)
N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 2-position and a hydrazone linkage connecting it to a 3,4-dimethylphenoxyacetohydrazide moiety. The compound has garnered interest due to its potential biological activities, including antimicrobial and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions . The reaction can be summarized as follows:
Step 1: Synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilides under microwave irradiation.
Step 2: Condensation of 2-chloroquinoline-3-carbaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide in the presence of glacial acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial activity against gram-positive and gram-negative bacteria.
Medicine: Potential antioxidant properties make it a candidate for therapeutic applications.
Industry: Can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxide
- (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes
Uniqueness
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the quinoline ring and the presence of a 3,4-dimethylphenoxyacetohydrazide moiety.
Propriétés
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-7-8-17(9-14(13)2)26-12-19(25)24-22-11-16-10-15-5-3-4-6-18(15)23-20(16)21/h3-11H,12H2,1-2H3,(H,24,25)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKWSOHHALXGLU-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,5R)-6-(3-methylbut-2-enyl)-3-(7-methylpyrazolo[1,5-a]pyrimidine-6-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5582247.png)
![6-(4-METHOXYPHENYL)-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE](/img/structure/B5582252.png)
![6-{[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5582260.png)
![ethyl 4-({[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5582266.png)

![methyl 3-({[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}amino)azepane-1-carboxylate](/img/structure/B5582292.png)

![4-{4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5582305.png)
![[3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]phenyl] 2-(2,4-dichlorophenoxy)acetate](/img/structure/B5582306.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5582312.png)
![4-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5582317.png)
![8-[(3,4-dimethylphenyl)acetyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5582322.png)
![2-(4-{[3-(4-fluorobenzyl)-1-piperidinyl]carbonyl}-1-piperidinyl)acetamide](/img/structure/B5582329.png)
